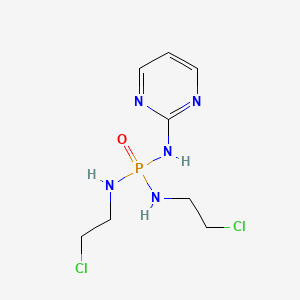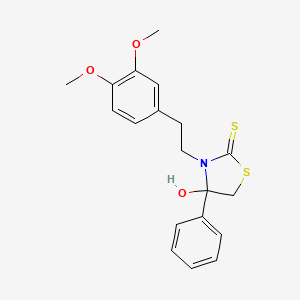
3-(3,4-Dimethoxyphenethyl)-4-hydroxy-4-phenyl-2-thiazolidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenethyl)-4-hydroxy-4-phenyl-2-thiazolidinethione is a complex organic compound that belongs to the class of thiazolidinethiones This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenethyl)-4-hydroxy-4-phenyl-2-thiazolidinethione typically involves the reaction of 3,4-dimethoxyphenethylamine with a thiazolidinethione precursor. One common method includes the use of 3,4-dimethoxyphenethylamine, which is reacted with a thiazolidinethione derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials such as 3,4-dimethoxybenzaldehyde. The process includes several purification steps to ensure the final product’s purity and quality. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common in the quality control of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenethyl)-4-hydroxy-4-phenyl-2-thiazolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinethione ring to a thiazolidine ring.
Substitution: The phenyl and 3,4-dimethoxyphenethyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful in various applications .
Scientific Research Applications
3-(3,4-Dimethoxyphenethyl)-4-hydroxy-4-phenyl-2-thiazolidinethione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenethyl)-4-hydroxy-4-phenyl-2-thiazolidinethione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
Mescaline: A naturally occurring compound with a similar phenethylamine structure.
3,4-Dimethoxyphenylpropionic acid: Another compound with a 3,4-dimethoxyphenyl group
Uniqueness
Its combination of phenyl and 3,4-dimethoxyphenethyl groups further enhances its versatility and usefulness in various scientific fields .
Properties
CAS No. |
23509-76-4 |
|---|---|
Molecular Formula |
C19H21NO3S2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C19H21NO3S2/c1-22-16-9-8-14(12-17(16)23-2)10-11-20-18(24)25-13-19(20,21)15-6-4-3-5-7-15/h3-9,12,21H,10-11,13H2,1-2H3 |
InChI Key |
KVLZQOQOICESIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=S)SCC2(C3=CC=CC=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


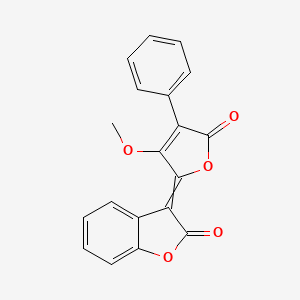
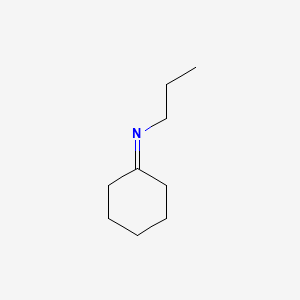
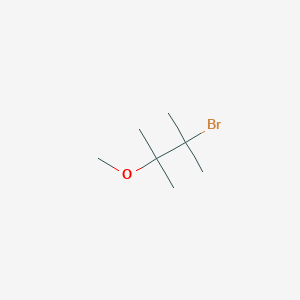

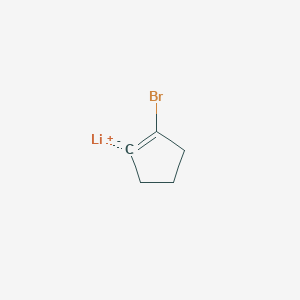

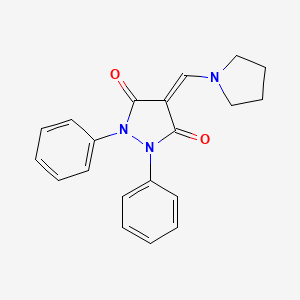
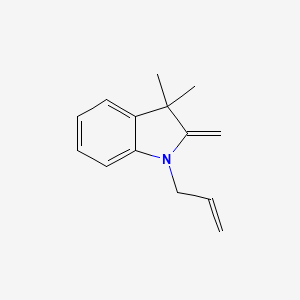
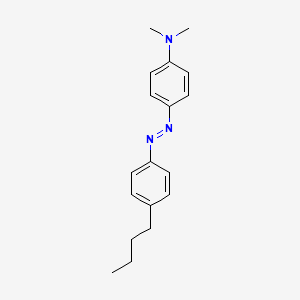
![7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14707130.png)


![11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione](/img/structure/B14707166.png)
